molecular formula C5H4ClN5O B13096405 8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3h)-one CAS No. 15129-01-8

8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3h)-one

Cat. No.: B13096405
CAS No.: 15129-01-8
M. Wt: 185.57 g/mol
InChI Key: KUKJEFXPECNHOR-UHFFFAOYSA-N
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Description

8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3h)-one is a heterocyclic compound with the molecular formula C5H4ClN5O and a molecular weight of 185.571 g/mol . This purine-isomeric fused ring system is known to serve as an N-donor heterocyclic ligand in coordination chemistry . While specific pharmacological studies on this exact compound are limited in public literature, closely related 1,2,4-triazolo[1,5-a]pyrimidine derivatives are extensively researched as key scaffolds in medicinal chemistry. These analogues are prominent in the development of adenosine A2A receptor antagonists, which are being investigated for their potential therapeutic applications . Similarly, other structural analogues have been explored for their utility as synthetic intermediates in the development of herbicidal agents . As a multifunctional heterocyclic building block, it offers potential for further chemical exploration and derivatization in various research fields. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

15129-01-8

Molecular Formula

C5H4ClN5O

Molecular Weight

185.57 g/mol

IUPAC Name

8-amino-7-chloro-3H-[1,2,4]triazolo[1,5-c]pyrimidin-2-one

InChI

InChI=1S/C5H4ClN5O/c6-3-2(7)4-9-5(12)10-11(4)1-8-3/h1H,7H2,(H,10,12)

InChI Key

KUKJEFXPECNHOR-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C2=NC(=O)NN21)N)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

The synthesis often starts from substituted pyrimidine derivatives such as 4-chloro-2-ethoxy-6-hydrazinopyrimidine or 2-substituted-4-amino-5-methoxypyrimidines. These precursors undergo hydrazination and cyclocondensation reactions to form the triazolo ring fused to the pyrimidine core.

  • For example, 4-chloro-2-ethoxy-6-hydrazinopyrimidine is reacted in a mixture of acetonitrile and water under nitrogen atmosphere, with controlled temperature (~7 °C), to yield 5-ethoxy-7-fluorotriazolo[1,5-c]pyrimidine-2(3H)-thione intermediate.

Oxidation and Chlorination

A critical two-step process involves oxidation of the thione intermediate to a disulfide compound, followed by chlorination to introduce the 7-chloro substituent.

  • Oxidation is performed using an oxidizing agent such as hydrogen peroxide, converting the 5-alkoxytriazolo[1,5-c]pyrimidine-2(3H)-thione to the corresponding 2,2'-dithiobis derivative.
  • Chlorine gas is then sparged into the reaction mixture at low temperatures (~5–15 °C) with stirring and cooling to avoid temperature spikes, leading to chlorosulfonyl derivatives which are further processed to the chlorinated product.

Amination and Cyclization

The amino group at position 8 is introduced via substitution reactions or by cyclization of appropriate intermediates.

  • Hydroxylamine or hydrazine derivatives are used to convert carbamate or thiocarbamate intermediates into the amino-substituted triazolopyrimidine.
  • The reaction is typically carried out in aqueous or mixed solvents (acetonitrile, ethyl acetate) with bases such as sodium carbonate or potassium hydroxide.
  • Heating the reaction mixture promotes cyclization to form the triazolo ring and the amino group at position 8.

Methylation and Other Functional Group Modifications

In some synthetic routes, methylation or alkylation steps are included to modify substituents at other positions before final cyclization.

  • For instance, methyl chloride is used to methylate condensation products under strong base conditions.
  • Chlorination with phosphorus oxychloride (POCl3) is applied for chlorination steps prior to hydrazination.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Solvent(s) Yield (%) Notes
Hydrazination Hydrazine hydrate Ambient to 7 Acetonitrile/water ~90 Under nitrogen atmosphere, controlled exotherm
Oxidation to disulfide Hydrogen peroxide (1 eq) ~25 Inert solvent (e.g., acetonitrile) Rapid reaction Formation of 2,2'-dithiobis intermediate
Chlorination Chlorine gas sparging 5–15 Dichloromethane/water 70–90 Temperature control critical to avoid decomposition
Amination/Cyclization Hydroxylamine + base (Na2CO3 or NaOH) 0–25 (stir), then heat for cyclization Water + ethyl acetate or acetonitrile 80+ May isolate intermediate or proceed directly to cyclization
Methylation (if applicable) Methyl chloride + strong base Ambient Suitable solvent >80 Used in related syntheses for alkoxy substituents

Research Findings and Optimization Notes

  • The oxidation-chlorination sequence is a key innovation enabling more economical and efficient synthesis compared to older methods.
  • Use of controlled chlorine sparging with cooling avoids side reactions and improves product purity.
  • The amino substitution step benefits from using hydroxylamine salts and mild bases to avoid decomposition and maximize yield.
  • Industrially, the overall yield of multi-step synthesis can reach approximately 39% when optimized, with individual steps exceeding 80% yields.
  • Reaction monitoring by HPLC and crystallization techniques are employed for product isolation and purity assessment.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
  • Reduction

    • Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
  • Substitution

    • The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, alkoxides, often in the presence of a base or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has shown that derivatives of 8-amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one exhibit significant antimicrobial properties. A study demonstrated that certain synthesized derivatives displayed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis, making these compounds potential candidates for developing new antibiotics.

2. Anticancer Properties
The compound has also been investigated for its anticancer effects. A notable study highlighted its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, derivatives were tested against various cancer cell lines, including breast and liver cancer cells, showing IC50 values ranging from 17.69 to 27.09 μM/L, indicating promising anticancer activity compared to standard treatments like doxorubicin .

3. Neuroprotective Effects
Recent investigations suggest that this compound may possess neuroprotective properties. Research published in 2020 indicated that derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Study Focus Findings
Study on Antibacterial ActivityEvaluated the antibacterial effects of synthesized derivativesSignificant activity against Staphylococcus aureus with inhibition of DNA synthesis
Anticancer EvaluationInvestigated the anticancer potential on HepG2 and MCF7 cell linesPromising IC50 values ranging from 17.69 to 27.09 μM/L compared to doxorubicin
Neuroprotective StudyAssessed neuroprotective effects against oxidative stressDerivatives showed protective effects on neuronal cells

Mechanism of Action

The mechanism of action of 8-Amino-7-chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Isomerism and Substituent Effects

Triazolopyrimidine derivatives exhibit distinct physicochemical and spectral properties depending on the fusion position of the triazole ring (e.g., [1,5-c] vs. [1,5-a] vs. [4,3-c]).

Compound Name Fusion Position Key Substituents Notable Properties
8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one [1,5-c] Cl (C7), NH2 (C8) Likely moderate polarity due to NH2; potential H-bond donor
6-Benzyl-5-chloro[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one [1,5-a] Cl (C5), benzyl (C6) Increased hydrophobicity from benzyl; NMR C3-H at δ ~7.4 ppm
7-p-Tolyl-[1,2,4]triazolo[4,3-c]pyrimidine (9) [4,3-c] p-Tolyl (C7) Higher melting point and downfield NMR shifts (C3-H: δ ~8.6 ppm) vs. [1,5-c] isomers

Key Observations :

  • Triazole Ring Position : [1,5-c] isomers generally exhibit lower melting points and upfield NMR shifts compared to [4,3-c] isomers due to reduced ring strain .

Pharmacological Activity

While direct data for the target compound are unavailable, structurally related triazolopyrimidines demonstrate diverse bioactivities:

Compound Substituents Bioactivity Reference
2-Hetaryl[1,2,4]triazolo[1,5-c]quinazoline-5-thiolates (102a,b) Furan-2-yl, Cl Antibacterial (MIC 12.5 µg/mL against S. aureus)
S1-TP (5-(chloromethyl)-2-(4-methoxyphenyl)-triazolo[1,5-a]pyrimidin-7-one) Cl-CH2, 4-MeO-Ph Electrochemically active; potential DNA interaction
8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine Br (C8), Ph (C2) No direct bioactivity reported; structural similarity suggests possible antimicrobial utility

Key Observations :

  • Halogen substituents (Cl, Br) enhance antibacterial potency, as seen in quinazoline derivatives .
  • The amino group in the target compound may modulate solubility and target binding compared to bromo or chloromethyl analogues .

Key Observations :

  • The amino group in the target compound may stabilize radical intermediates during oxidation, contrasting with chloromethyl derivatives .
  • Synthetic yields for triazolopyrimidines vary widely (30–98%), influenced by substituent bulk and reaction conditions .

Physical Properties and Hazard Profiles

Compound Molecular Weight Hazard Statements
8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine 309.55 H302 (harmful if swallowed)
6-Benzyl-5-chloro[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one 260.68 Not reported
This compound 201.59 Likely low toxicity (similar to amino-substituted heterocycles)

Key Observations :

  • Brominated/phenylated analogues exhibit higher molecular weights and marked hazards (e.g., H302) .
  • The target compound’s amino group may reduce lipophilicity and toxicity compared to halogenated derivatives.

Biological Activity

The compound 8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one is part of a broader class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C5H4ClN5O
  • Molecular Weight: 185.57 g/mol

The compound features a triazole ring fused with a pyrimidine structure, which is significant for its biological interactions.

Antiviral Activity

Research indicates that derivatives of the triazolo[1,5-c]pyrimidine scaffold exhibit promising antiviral properties. Specifically, compounds based on this structure have demonstrated efficacy against various viruses including influenza and hepatitis viruses. For instance:

  • Inhibition of Influenza Virus: Studies have shown that certain derivatives can inhibit the PA-PB1 interaction critical for influenza virus replication. The effective concentration (EC50) required to inhibit viral replication was found to be significantly lower than toxic concentrations (CC50) in cellular assays .

Antitumor Activity

The compound has also been explored for its potential as an anticancer agent:

  • Mechanism of Action: It is believed to act by inhibiting specific kinases involved in cancer cell proliferation. For example, compounds derived from the triazolo-pyrimidine scaffold have been identified as effective inhibitors of BCR-ABL tyrosine kinase, which is implicated in chronic myeloid leukemia (CML) .

Antimicrobial Properties

The antimicrobial activity of this compound has been noted in various studies:

  • Broad Spectrum Activity: Compounds similar to this compound have shown effectiveness against both gram-positive and gram-negative bacteria. This suggests potential applications in treating bacterial infections .

Study 1: Antiviral Efficacy

A study conducted by Massari et al. evaluated the antiviral properties of several triazolo-pyrimidine derivatives against influenza virus strains. The results indicated that specific modifications at the C-2 and C-7 positions enhanced antiviral activity while maintaining low cytotoxicity levels. The most effective compound showed an EC50 value of 0.5 µM with a CC50 exceeding 100 µM .

Study 2: Anticancer Activity

In another study focusing on cancer treatment, a derivative of the compound was tested against various cancer cell lines. The derivative exhibited IC50 values in the nanomolar range against breast cancer and lung cancer cell lines. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis through mitochondrial pathways .

Summary of Biological Activities

Activity TypeMechanismEffective Concentration (EC50/IC50)Reference
AntiviralPA-PB1 inhibition0.5 µM (EC50)
AntitumorKinase inhibition<10 nM (IC50)
AntimicrobialBroad spectrum inhibitionVaries by strain

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